"1-(Ethylamino)-2-methylpropan-2-ol" chemical properties
"1-(Ethylamino)-2-methylpropan-2-ol" chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(Ethylamino)-2-methylpropan-2-ol
Abstract
This technical guide provides a comprehensive scientific overview of 1-(Ethylamino)-2-methylpropan-2-ol (CAS No: 73825-96-4), a bifunctional amino alcohol with significant utility as a chemical intermediate. This document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it covers essential safety, handling, and storage protocols tailored for a research and development environment. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective application in organic synthesis and medicinal chemistry, particularly as a building block for novel therapeutic agents.[1]
Compound Identification and Overview
1-(Ethylamino)-2-methylpropan-2-ol is a primary amino alcohol characterized by a secondary amine and a tertiary alcohol functional group. This unique structural arrangement makes it a valuable building block in synthetic chemistry. The ethylamino group provides a nucleophilic center and a site for further functionalization, while the sterically hindered tertiary alcohol offers specific stereoelectronic properties.
| Identifier | Value | Source |
| IUPAC Name | 1-(ethylamino)-2-methylpropan-2-ol | [2] |
| CAS Number | 73825-96-4 | [2][3][4] |
| Molecular Formula | C₆H₁₅NO | [1][2][3] |
| Molecular Weight | 117.19 g/mol | [1][2][3] |
| Canonical SMILES | CCNCC(C)(C)O | [2][3][5] |
| InChIKey | XJUNFOQRHFYPKP-UHFFFAOYSA-N | [2][5] |
| Appearance | Colorless to off-white liquid | [1][4] |
| Synonyms | 1-(Ethylamino)-2-methyl-2-propanol, N-Ethylamino-2-hydroxy-2-methylpropane | [2][4][5] |
Physicochemical Properties
The physicochemical properties of 1-(Ethylamino)-2-methylpropan-2-ol are dictated by the interplay between its alkyl backbone and its polar amine and hydroxyl groups. These properties are critical for predicting its behavior in reaction mixtures, purification processes, and formulation studies.
| Property | Value | Source |
| Boiling Point | 152-153 °C | [1][4] |
| Density | 0.8777 g/cm³ (at 19 °C) | [1][4] |
| pKa (Predicted) | 15.40 ± 0.29 | [1][5] |
| LogP (Predicted) | 0.3668 | [3] |
| Topological Polar Surface Area | 32.3 Ų | [2][5] |
| Hydrogen Bond Donors | 2 | [3][5] |
| Hydrogen Bond Acceptors | 2 | [3][5] |
| Rotatable Bond Count | 3 | [3][5] |
The relatively high boiling point is a direct consequence of intermolecular hydrogen bonding enabled by both the N-H and O-H groups. Its predicted LogP value suggests moderate lipophilicity, indicating solubility in a range of organic solvents as well as partial miscibility with water.
Synthesis and Purification
Proposed Synthetic Pathway: Nucleophilic Ring-Opening of an Epoxide
A robust and efficient method for synthesizing β-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine. This pathway is selected for its high atom economy and typically good yields. The reaction involves the attack of ethylamine on 2-methyl-1,2-epoxypropane (isobutylene oxide). The nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide ring, leading to the desired product.
Caption: Proposed synthesis of 1-(Ethylamino)-2-methylpropan-2-ol.
Detailed Experimental Protocol: Synthesis
This protocol describes a self-validating system for the synthesis on a laboratory scale. The causality for key steps is explained.
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride).
-
Rationale: A three-neck flask allows for controlled addition of reagents while maintaining a controlled atmosphere. The drying tube prevents atmospheric moisture from interfering with the reaction.
-
-
Reagent Charging: Charge the flask with 2-methyl-1,2-epoxypropane (7.21 g, 0.1 mol) and methanol (50 mL).
-
Rationale: Methanol serves as a protic solvent that can facilitate the ring-opening process.
-
-
Amine Addition: In the dropping funnel, place a solution of ethylamine (9.02 g, 0.2 mol, 70 wt% in water, or an equivalent amount of neat ethylamine) in methanol (20 mL). Add the ethylamine solution dropwise to the stirred epoxide solution over 30 minutes.
-
Rationale: A 2-fold molar excess of the amine is used to maximize the formation of the desired product and minimize side reactions, such as the reaction of the product with another molecule of epoxide. Dropwise addition controls the reaction exotherm.
-
-
Reaction: After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Rationale: Allowing the reaction to proceed at room temperature for an extended period ensures complete consumption of the limiting reagent (epoxide). The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Solvent Removal: Remove the methanol and excess ethylamine under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in diethyl ether (100 mL) and wash with a saturated aqueous solution of sodium chloride (brine, 2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Rationale: The brine wash removes any remaining water-soluble impurities. Anhydrous magnesium sulfate is a neutral drying agent suitable for this compound.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase on a rotary evaporator to yield the crude product.
Purification Protocol: Vacuum Distillation
The crude product is purified by vacuum distillation to remove any non-volatile impurities and unreacted starting materials.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation: Heat the crude oil under reduced pressure. Collect the fraction boiling at approximately 152-153 °C.
-
Rationale: Vacuum distillation is necessary because the compound's atmospheric boiling point is relatively high, and heating to this temperature could cause decomposition.
-
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectral data is available from commercial suppliers.[2]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~2.6 | Quartet | -CH₂- (ethyl) |
| ~2.5 | Singlet | -CH₂- (backbone) | |
| ~1.2 | Singlet | 2 x -CH₃ (gem-dimethyl) | |
| ~1.1 | Triplet | -CH₃ (ethyl) | |
| Variable | Broad Singlet | -OH, -NH | |
| ¹³C NMR | ~70 | Quaternary | C-OH |
| ~55 | Methylene | N-CH₂-C | |
| ~45 | Methylene | N-CH₂-CH₃ | |
| ~25 | Methyl | 2 x -CH₃ (gem-dimethyl) | |
| ~15 | Methyl | -CH₃ (ethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[2][6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 (broad) | O-H Stretch | Tertiary Alcohol |
| 3250 - 3400 (sharp/broad) | N-H Stretch | Secondary Amine |
| 2850 - 2960 | C-H Stretch | Alkyl |
| 1150 - 1200 | C-O Stretch | Tertiary Alcohol |
| 1100 - 1150 | C-N Stretch | Aliphatic Amine |
Chromatographic Analysis Workflow
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile organic compounds.
Caption: Workflow for purity analysis by GC-FID.
Detailed Protocol: GC-FID Purity Analysis
-
Standard/Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in methanol.
-
Instrumentation: Use a gas chromatograph equipped with an FID and a non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium, 1-2 mL/min
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.
Safety, Handling, and Storage
Proper handling is crucial due to the irritant nature of the compound.[2]
| Hazard Class | GHS Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2][5] |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing vapors.[7] Wash hands thoroughly after handling.[7]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area.[1][3][4] Protect from light.[1][3][4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and alkali metals.[7][8]
Applications and Significance
The primary documented application of 1-(Ethylamino)-2-methylpropan-2-ol is as a versatile reagent and building block in organic synthesis.[1] Its bifunctional nature allows for the construction of more complex molecules. It is noted as a key intermediate in the synthesis of certain broad-spectrum antifungal agents, where the amino alcohol moiety is incorporated into the final pharmacophore.[1] Its structure is also of interest to medicinal chemists for developing new ligands and therapeutic candidates.
References
-
1-(Ethylamino)-2-methylpropan-2-ol - PubChem. [Link]
-
SAFETY DATA SHEET - Advantus Corporation. [Link]
-
1-(Ethylamino)-2-methyl-2-propanol - Optional[FTIR] - Spectrum - SpectraBase. [Link]
-
Safety Data Sheet - ASIS Scientific. [Link]
Sources
- 1. 1-(Ethylamino)-2-methyl-2-propanol CAS#: 73825-96-4 [m.chemicalbook.com]
- 2. 1-(Ethylamino)-2-methylpropan-2-ol | C6H15NO | CID 415913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-(Ethylamino)-2-methyl-2-propanol | 73825-96-4 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. sds.staples.com [sds.staples.com]
- 8. fishersci.co.uk [fishersci.co.uk]
